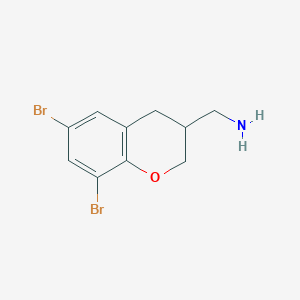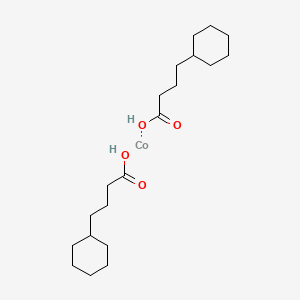
Cobalt(2+),4-cyclohexylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cobalt(2+),4-cyclohexylbutanoate is an organometallic compound with the chemical formula C({20})H({34})CoO(_{4}). It is a cobalt salt of 4-cyclohexylbutanoic acid. This compound is known for its applications in various fields, including catalysis, material science, and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Cobalt(2+),4-cyclohexylbutanoate typically involves the reaction of cobalt salts with 4-cyclohexylbutanoic acid. One common method is to dissolve cobalt chloride (CoCl(_{2})) in an appropriate solvent, such as ethanol, and then add 4-cyclohexylbutanoic acid to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques, such as continuous flow reactors, to ensure consistent quality and yield. The use of high-purity starting materials and controlled reaction conditions is crucial to obtain a product with the desired properties.
Analyse Des Réactions Chimiques
Types of Reactions
Cobalt(2+),4-cyclohexylbutanoate can undergo various chemical reactions, including:
Oxidation: The cobalt center can be oxidized to higher oxidation states.
Reduction: The cobalt center can be reduced to lower oxidation states.
Substitution: Ligands around the cobalt center can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H({2})) and potassium permanganate (KMnO(_{4})).
Reduction: Reducing agents such as sodium borohydride (NaBH({2})) can be used.
Substitution: Ligand exchange reactions can be facilitated by using appropriate solvents and temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cobalt(III) complexes, while reduction may produce cobalt(I) or cobalt(0) species.
Applications De Recherche Scientifique
Cobalt(2+),4-cyclohexylbutanoate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of advanced materials, such as coatings and magnetic materials.
Mécanisme D'action
The mechanism of action of Cobalt(2+),4-cyclohexylbutanoate involves its interaction with molecular targets through its cobalt center. The cobalt ion can coordinate with various ligands, facilitating catalytic processes or biological interactions. The specific pathways involved depend on the application and the nature of the ligands present.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cobalt(II) acetate: Another cobalt salt with similar catalytic properties.
Cobalt(II) chloride: Commonly used in laboratory synthesis and industrial applications.
Cobalt(II) nitrate: Used in various chemical processes and as a precursor to other cobalt compounds.
Uniqueness
Cobalt(2+),4-cyclohexylbutanoate is unique due to the presence of the 4-cyclohexylbutanoate ligand, which imparts specific properties to the compound. This ligand can influence the solubility, stability, and reactivity of the cobalt center, making it suitable for specialized applications in catalysis and material science.
Propriétés
Formule moléculaire |
C20H36CoO4 |
|---|---|
Poids moléculaire |
399.4 g/mol |
Nom IUPAC |
cobalt;4-cyclohexylbutanoic acid |
InChI |
InChI=1S/2C10H18O2.Co/c2*11-10(12)8-4-7-9-5-2-1-3-6-9;/h2*9H,1-8H2,(H,11,12); |
Clé InChI |
LTXFKLJKSKDATI-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)CCCC(=O)O.C1CCC(CC1)CCCC(=O)O.[Co] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-3-(2-oxopropoxy)-6-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B13814323.png)
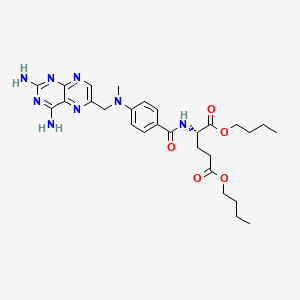
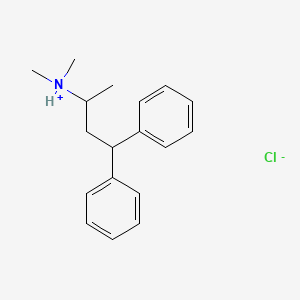
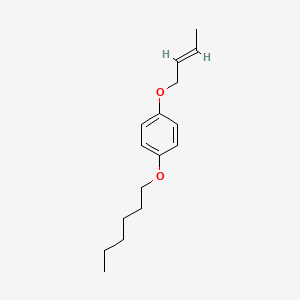
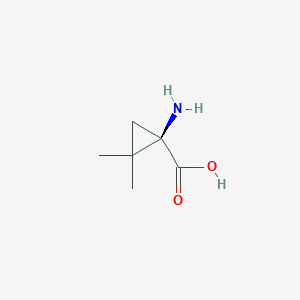
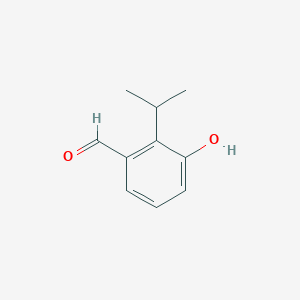

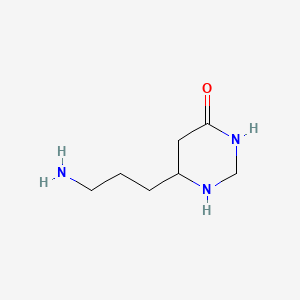

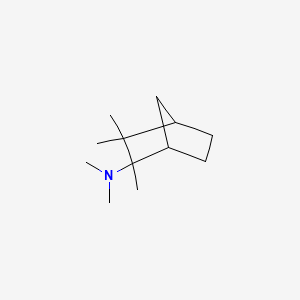
![2-[(2E,6E)-8-hydroxy-3,7-dimethylocta-2,6-dienyl]benzene-1,4-diol](/img/structure/B13814370.png)
